molecular formula C27H27N5O3 B2733062 5-methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-67-9

5-methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2733062
CAS RN: 1021095-67-9
M. Wt: 469.545
InChI Key: RHJXUKJJQQJKDZ-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.545. The purity is usually 95%.
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Scientific Research Applications

Strategies to Prevent N-acetyltransferase-mediated Metabolism

Research on piperazine-containing pyrazolopyrimidine compounds, including strategies to prevent their rapid metabolism by N-acetyltransferase (NAT), has been explored. By making small structural changes to the piperazine group, researchers aimed to retain potency while preventing metabolism by NAT, which is crucial for maintaining the therapeutic efficacy of drugs (Rawal et al., 2008).

G Protein-biased Dopaminergics with Pyrazolo[1,5-a]pyridine Substructure

Another study focused on the discovery of G protein-biased dopaminergics featuring a pyrazolo[1,5-a]pyridine substructure. These compounds, through strategic incorporation of specific heterocyclic appendages, showed high affinity for dopamine receptors and demonstrated potential as novel therapeutics with antipsychotic activity (Möller et al., 2017).

Novel Bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm and MurB Inhibitors

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker highlighted potent antibacterial efficacies and biofilm inhibition activities. These compounds were studied for their ability to inhibit bacterial strains and the MurB enzyme, showing promising results as new antibacterial agents (Mekky & Sanad, 2020).

Synthesis and Antitumor Activity of Pyrimidinyl Pyrazole Derivatives

The synthesis and evaluation of novel 3-phenylpiperazinyl-1-trans-propenes for their antitumor activity highlighted the potential of these compounds in cancer therapy. Certain derivatives showed significant cytotoxicity against tumor cell lines and potent antitumor activity in vivo (Naito et al., 2005).

properties

IUPAC Name

5-methyl-7-[4-[2-(3-methylphenyl)acetyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-19-7-6-8-20(15-19)16-24(33)30-11-13-31(14-12-30)26(34)22-17-29(2)18-23-25(22)28-32(27(23)35)21-9-4-3-5-10-21/h3-10,15,17-18H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJXUKJJQQJKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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